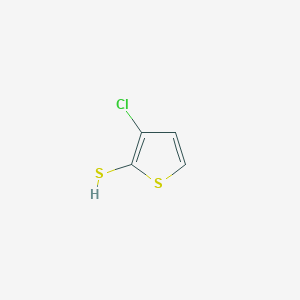

3-Chlorothiophene-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3ClS2 |

|---|---|

Molecular Weight |

150.7 g/mol |

IUPAC Name |

3-chlorothiophene-2-thiol |

InChI |

InChI=1S/C4H3ClS2/c5-3-1-2-7-4(3)6/h1-2,6H |

InChI Key |

VRKSFLFQCHILPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Cl)S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chlorothiophene 2 Thiol and Its Precursors/analogues

Established Synthetic Routes to 3-Chlorothiophene-2-thiol

The primary strategies for introducing a thiol group onto a thiophene (B33073) ring involve the conversion of existing functional groups or the direct introduction of sulfur onto a metalated intermediate.

A logical precursor for this compound is 3-chlorothiophene-2-carboxylic acid. The conversion of a carboxylic acid to a thiol (or thioacid) is a known transformation in organic chemistry, although it often requires multiple steps.

One potential pathway involves the reduction of an activated carboxylic acid derivative, such as a sulfonyl chloride. The corresponding 3-chlorothiophene-2-sulfonyl chloride is a known compound. sigmaaldrich.com This intermediate could theoretically be reduced to the target thiol using a suitable reducing agent like zinc dust in an acidic medium, a method that has been employed for the preparation of other thiophenethiols.

Another plausible route is the direct thionation of the carboxylic acid. Lawesson's reagent is a widely used thionating agent for converting carbonyl compounds, including carboxylic acids, into their thiocarbonyl counterparts. organic-chemistry.orgnih.govmdpi.com The reaction of 3-chlorothiophene-2-carboxylic acid with Lawesson's reagent could potentially yield the corresponding thioacid, which can then be hydrolyzed to the thiol. While this one-step protocol has been developed for various carboxylic acids, its application to this specific substrate would require empirical validation. nih.gov

A third approach could proceed via the corresponding carboxamide. 3-Chlorothiophene-2-carboxylic acid can be converted to 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide. sigmaaldrich.com General methods exist for converting primary amides to thioamides using agents like Lawesson's reagent, followed by hydrolysis to yield the thiol.

Table 1: Plausible Synthetic Pathways from 3-Chlorothiophene-2-carboxylic Acid

| Pathway | Intermediate | Key Reagent(s) | Product |

|---|---|---|---|

| Sulfonyl Chloride Reduction | 3-Chlorothiophene-2-sulfonyl chloride | Zinc/Acid | This compound |

| Direct Thionation | 3-Chlorothiophene-2-carboxylic acid | Lawesson's Reagent | 3-Chlorothiophene-2-thioic acid |

One of the most direct and effective methods for the synthesis of thiophenethiols is the lithiation of a halothiophene followed by quenching with elemental sulfur. This method takes advantage of the high reactivity of organolithium reagents, which are formed via metal-halogen exchange with a suitable starting material like a brominated or iodinated thiophene.

This general approach has been successfully used to prepare 3-thiophenethiol from 3-bromothiophene (B43185) and 2-chloro-5-thiophenethiol from 2-chlorothiophene (B1346680). The procedure typically involves treating the halothiophene with an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -70°C) in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This generates a highly reactive thienyllithium intermediate. Subsequent addition of powdered elemental sulfur (S₈) to this intermediate results in the formation of a lithium thiolate salt. The reaction is then quenched with water and acidified to yield the final thiophenethiol product.

For the specific synthesis of this compound, a suitable starting material would be 2,3-dichlorothiophene (B95606) or 2-bromo-3-chlorothiophene (B1271852). The greater reactivity of bromine over chlorine in metal-halogen exchange reactions would make 2-bromo-3-chlorothiophene a preferred substrate. The reaction would proceed by selective lithiation at the 2-position, followed by quenching with sulfur.

Table 2: Halogen-Lithium Exchange for Thiophenethiol Synthesis

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 2,3-Dichlorothiophene | 1. n-BuLi2. S₈3. H₃O⁺ | 3-Chloro-2-lithiothiophene | This compound |

Several named reactions exist for the construction of the thiophene ring from acyclic precursors. While these methods are powerful for generating highly substituted thiophenes, their direct application to the synthesis of this compound is not straightforward, as they typically introduce other functional groups (e.g., amino or hydroxyl) at the 2-position.

Gewald Aminothiophene Synthesis: This is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. The product is always a 2-aminothiophene. While versatile, this method is not suitable for the direct synthesis of 2-thiol derivatives.

Fiesselmann Thiophene Synthesis: This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-chloro-α,β-unsaturated aldehydes/ketones. This synthesis typically yields 3-hydroxy-2-thiophenecarboxylic acid derivatives. Applying this methodology to produce a 2-thiol would require significant modification of the starting materials and reaction conditions.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. While effective for forming the thiophene ring, it does not inherently produce a thiol group as a substituent.

Hinsberg Synthesis: This route involves the condensation of an α-diketone with diethyl thiodiglycolate. This method leads to the formation of thiophene-2,5-dicarboxylates.

Adapting these methods would require starting materials that already contain a protected thiol or a group that can be readily converted to a thiol post-cyclization. For instance, a modified Fiesselmann reaction using a dithioglycolic acid derivative might be conceived, but such pathways are not standard. Therefore, ring-closure reactions are generally less direct for this specific target compared to the functionalization of a pre-existing chlorothiophene ring.

Precursor Chemistry: Synthesis of Related Halogenated Thiophenes and Functionalized Derivatives

The synthesis of this compound relies on the availability of appropriately functionalized precursors, such as halogenated thiophenes and their carbonyl derivatives.

The most crucial precursor for the pathways discussed in section 2.1.1 is 3-chlorothiophene-2-carboxylic acid. This compound can be synthesized from 3-hydroxy-2-methoxycarbonyl-thiophene. The synthesis involves dissolving phosphorus pentachloride in carbon tetrachloride and adding the thiophene derivative dropwise. After a prolonged reflux, the mixture is worked up with water and purified to yield 3-chlorothiophene-2-carboxylic acid with a melting point of 185-186°C. nih.gov

Once the carboxylic acid is obtained, it can be readily converted to the corresponding carbonyl chloride. Treatment of 3-chlorothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a standard procedure for this transformation. nih.gov This acid chloride is a versatile intermediate, useful for preparing amides, esters, and other derivatives.

Table 3: Synthesis of 3-Chlorothiophene-2-carbonyl Derivatives

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 3-Hydroxy-2-methoxycarbonyl-thiophene | PCl₅, CCl₄ | 3-Chlorothiophene-2-carboxylic acid |

Functionalized chlorothiophenes, such as acetylated and nitrated derivatives, are important intermediates in thiophene chemistry.

Acetylation: The introduction of an acetyl group onto a chlorothiophene ring is typically achieved via a Friedel-Crafts acylation reaction. For the synthesis of 2-acetyl-3-chlorothiophene, the starting material is 3-chlorothiophene (B103000). The reaction is carried out using acetyl chloride as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), in an inert solvent. The Lewis acid activates the acetyl chloride, forming a highly electrophilic acylium ion that then attacks the electron-rich thiophene ring. The reaction must be performed under anhydrous conditions to prevent deactivation of the catalyst.

Nitration: The nitration of thiophenes is a sensitive reaction because the thiophene ring is highly reactive towards strong acids and can be prone to degradation and polymerization. semanticscholar.org The classic nitrating mixture of concentrated nitric acid and sulfuric acid is often too harsh. Milder nitrating agents are preferred. A common and effective reagent for the nitration of thiophene is nitric acid in acetic anhydride. semanticscholar.org This mixture generates acetyl nitrate (B79036) in situ, which is a less aggressive nitrating species. This method reduces undesirable side reactions and allows for more controlled nitration. When nitrating a substituted chlorothiophene, the directing effects of the chloro and sulfur substituents will determine the regioselectivity of the reaction.

General Strategies for Selective Chlorination of Thiophene

The synthesis of 3-chlorothiophene, a key precursor for this compound, is complicated by the inherent reactivity of the thiophene ring. Thiophene undergoes electrophilic substitution reactions preferentially at the α-positions (C2 and C5) due to the higher stability of the cationic intermediate formed. Direct chlorination of unsubstituted thiophene, therefore, tends to yield a mixture of 2-chlorothiophene, 2,5-dichlorothiophene, and poly-chlorinated products, making the selective synthesis of 3-chlorothiophene challenging. researchgate.net

Halogenation of thiophene is a rapid reaction that can proceed even at low temperatures and can easily lead to tetrasubstitution. acs.org Traditional methods using chlorine gas often result in addition products, such as tetrachlorotetrahydrothiophene, alongside substitution products. researchgate.net To overcome the regioselectivity challenge, several strategies have been developed:

Chlorination of Substituted Thiophenes: A common approach to achieve 3-substitution is to start with a thiophene ring that already has a directing group at the 2- or 5-position. For instance, the synthesis of 3-chlorothiophene-2-carboxylic acid has been achieved by treating 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride. acs.org In this case, the existing substituents guide the chlorination to the desired position.

Catalytic Chlorination: The use of catalysts can influence the product distribution. An early patent described the use of a catalytic amount of iodine with chlorinating agents like gaseous chlorine or sulfuryl chloride. nih.gov However, this method was aimed at increasing the yield of 2-chlorothiophene and 2,5-dichlorothiophene. nih.gov

Electrochemical Chlorination: Modern electrochemical methods offer a high degree of control over the reaction. tandfonline.com By carefully managing parameters such as catalyst loading, electric current, and the amount of chlorine source (e.g., ethyl chloroformate), it is possible to selectively achieve monochlorination, dichlorination, or trichlorination of thiophenes under mild conditions. tandfonline.com This technique presents a promising avenue for controlling the regioselectivity of thiophene chlorination. tandfonline.com

Metalation and Halogenation: An alternative to direct electrophilic chlorination involves a directed metalation approach. Thiophene can be deprotonated at a specific position using a strong base, followed by quenching with an electrophilic chlorine source. While the C2 position is the most acidic, the use of specific directing groups can allow for metalation and subsequent functionalization at the C3 position.

The primary challenge remains the selective introduction of a chlorine atom at the C3 position of an unsubstituted thiophene ring. Therefore, most practical syntheses of 3-chlorothiophene derivatives start from a pre-functionalized thiophene ring where substituents direct the chlorination accordingly.

Advanced Synthetic Strategies and Novel Pathways for this compound Formation

Recent advancements in organic synthesis have opened new avenues for the efficient construction of complex molecules like this compound. These methods focus on catalytic systems, reaction economy, and environmental sustainability.

Palladium-Catalyzed Coupling Reactions for Thiol Precursors

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds. In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions are pivotal for introducing the thiol group (-SH) or a protected equivalent onto the thiophene ring.

The general approach involves the coupling of a halo-thiophene with a sulfur source. Starting with a 3-chloro-2-halothiophene (e.g., 2-bromo-3-chlorothiophene), a palladium catalyst can facilitate a C-S bond-forming reaction. A common method for synthesizing thiophenethiols involves the lithiation of a halothiophene followed by the addition of elemental sulfur. orgsyn.org However, palladium-catalyzed methods offer an alternative that avoids the use of highly reactive organolithium intermediates.

A key strategy is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols, which provides a direct route to substituted thiophenes. acs.orgacs.org This method involves an intramolecular nucleophilic attack of the thiol group onto the palladium-activated alkyne. acs.org Another powerful technique is the heterocyclodehydration of 1-mercapto-3-yn-2-ols, catalyzed by a PdI₂/KI system, to yield various thiophenes. nih.govacs.org

The table below summarizes representative palladium catalyst systems used in C-S bond formation and thiophene synthesis, which are applicable to the synthesis of thiol precursors.

| Catalyst System | Ligand | Application | Key Features |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Suzuki-Miyaura coupling for cyclopropylthiophenes | Allows for low catalyst loading (0.25-1 mol%) and achieves high yields (69-93%). nih.govsemanticscholar.org |

| PdI₂ / KI | None | Cycloisomerization of enyne-thiols | Proceeds under neutral conditions; iodide as a counterion enhances reaction rates. acs.orgacs.org |

| PdI₂ / KI | None | Heterocyclodehydration of 1-mercapto-3-yn-2-ols | Efficient for creating the thiophene ring from acyclic thiol precursors. nih.govacs.org |

| Pd₂(dba)₃ | Custom Ligands | Domino C-S bond formation/cyclization | Uses thiourea (B124793) as a dihydrosulfide surrogate for synthesizing benzo[b]thiophenes. acs.orgnih.gov |

These catalytic systems demonstrate the versatility of palladium in constructing the thiophene-thiol framework, offering pathways that can be adapted for the specific synthesis of this compound from appropriately designed precursors.

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine several reaction steps into a single operation without isolating intermediates. These approaches align with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps. Several MCRs have been developed for the synthesis of polyfunctionalized thiophenes and can be conceptually applied to the synthesis of this compound. nih.gov

One notable example is the amine-mediated ring opening of 2-methylene-1,3-dithioles, which, through subsequent intramolecular annulation, yields highly substituted thiophenes in a one-pot process under mild conditions. acs.orgnih.gov Another strategy involves a three-component reaction of chloroacetyl chloride, triethyl phosphite, and a dicyanoethene bis(thiolate) salt to produce functionalized thiophenes. tandfonline.com

The table below outlines different one-pot and multi-component strategies for synthesizing substituted thiophenes.

| Reaction Type | Key Reactants | Resulting Structure | Reference |

|---|---|---|---|

| Amine-mediated ring opening and annulation | 2-methylene-1,3-dithiole, Amine | Polyfunctionalized thiophenes | acs.orgnih.gov |

| Three-component reaction | Chloroacetyl chloride, Triethyl phosphite, Thiolate salt | Thiophenes with phosphonate (B1237965) groups | tandfonline.com |

| Copper-catalyzed S-arylation of enethiolates | 2-bromo(het)arylacetonitrile, Dithioester | Functionalized benzo[b]thiophenes | acs.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact. For a target like this compound, this involves using safer solvents, renewable feedstocks, and atom-economical reactions.

The synthesis of thiophene derivatives from biomass is a significant step toward sustainability. For example, levulinic acid, a platform chemical derived from cellulose, can be converted into 5-methylthiophene-2-thiol. royalsocietypublishing.org This demonstrates the potential to create thiophene-thiol compounds from renewable resources. royalsocietypublishing.org Similarly, using elemental sulfur, a cheap and abundant industrial byproduct, as the sulfur source in place of hazardous reagents like Lawesson's reagent, represents a greener alternative. researchgate.net

The choice of solvent is also critical. The use of deep eutectic solvents or ionic liquids, which can be recyclable, offers a green alternative to conventional volatile organic solvents. rsc.org Palladium-catalyzed reactions for thiophene synthesis have been successfully carried out in ionic liquids like BmimBF₄, allowing for the recycling of the catalyst. nih.govacs.org Furthermore, transition-metal-free reactions, such as the heterocyclization of bromoenynes using potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate in a water-based solvent system, provide an environmentally sustainable strategy. organic-chemistry.org

The following table summarizes some green chemistry approaches applicable to thiophene synthesis.

| Green Approach | Example | Advantage | Reference |

|---|---|---|---|

| Renewable Feedstock | Synthesis of 2-thiothiophenes from cellulose-derived levulinic acid | Reduces reliance on fossil fuels. | royalsocietypublishing.orgroyalsocietypublishing.org |

| Alternative Reagents | Use of elemental sulfur instead of Lawesson's reagent | Utilizes an inexpensive, surplus industrial byproduct. | researchgate.net |

| Sustainable Solvents | Pd-catalyzed reactions in recyclable ionic liquids (e.g., BmimBF₄) | Minimizes solvent waste and allows for catalyst recycling. | nih.govacs.org |

| Transition-Metal-Free Synthesis | Sulfuration/cyclization of bromoenynes in a water-based system | Avoids potentially toxic and expensive heavy metal catalysts. | organic-chemistry.org |

By integrating these green methodologies, the synthesis of this compound and its precursors can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 3 Chlorothiophene 2 Thiol

Electrophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is known to be more reactive towards electrophiles than benzene (B151609), a consequence of the sulfur atom's ability to stabilize the intermediate cationic species (the sigma complex or Wheland intermediate) through its lone pair of electrons. brainly.inpharmaguideline.com Electrophilic attack typically occurs preferentially at the C2 and C5 positions, which are more activated than the C3 and C4 positions. youtube.comquimicaorganica.org

In the case of 3-Chlorothiophene-2-thiol, the directing effects of both the 2-thiol and 3-chloro substituents must be considered. The thiol group (-SH) is an activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, ortho-, para-directing group due to the competing effects of electron-withdrawing induction and electron-donating resonance.

Given these influences:

The activating thiol group at C2 strongly directs incoming electrophiles to the C5 position.

The deactivating chloro group at C3 also directs to the C5 position (para to the chloro group).

Therefore, electrophilic substitution on this compound is expected to proceed with high regioselectivity to yield the 5-substituted product. Common electrophilic substitution reactions for thiophenes include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. brainly.in

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | Fuming HNO₃ in acetic anhydride | 5-Nitro-3-chlorothiophene-2-thiol |

| Bromination | N-Bromosuccinimide (NBS) in a non-polar solvent | 5-Bromo-3-chlorothiophene-2-thiol |

| Acylation | Acyl chloride with a Lewis acid (e.g., SnCl₄) | 2-Acyl-5-chloro-3-thienylthiol |

Nucleophilic Substitution Reactions Involving the Thiol Moiety

The thiol group of this compound is nucleophilic and readily participates in reactions with a variety of electrophiles. The acidity of the thiol proton allows for the formation of a thiolate anion, which is an even more potent nucleophile. chemistrysteps.com

Alkylation: The most common reaction of the thiol moiety is S-alkylation, typically achieved by treating the thiol or its corresponding thiolate with an alkyl halide. This reaction proceeds via an SN2 mechanism to form a thioether (sulfide). jmaterenvironsci.com

Reaction Scheme: R-SH + R'-X → R-S-R' + HX (where R is 3-chloro-2-thienyl and R'-X is an alkyl halide)

Acylation: Reaction with acyl chlorides or acid anhydrides yields thioesters. These reactions are analogous to the acylation of alcohols but with the sulfur atom acting as the nucleophile.

| Electrophile Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl iodide (CH₃I) | Thioether |

| Acyl Halide | Acetyl chloride (CH₃COCl) | Thioester |

| Epoxide | Ethylene oxide | β-Hydroxy thioether |

Oxidative Transformations of the Thiol Group and Thiophene Ring

Oxidation of the thiophene ring sulfur can lead to the formation of thiophene S-oxides (sulfoxides) and subsequently to thiophene S,S-dioxides (sulfones). nih.gov The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide, often in the presence of a metal catalyst like methyltrioxorhenium(VII). acs.org

The rate of conversion to the sulfoxide (B87167) is influenced by the electronic nature of the substituents on the thiophene ring; electron-donating groups generally increase the rate of this initial oxidation step. nih.gov Thiophene sulfoxides are often highly reactive electrophilic intermediates. nih.gov In biological systems, the metabolic oxidation of thiophenes can produce these reactive sulfoxides, which can then be trapped by endogenous nucleophiles like glutathione. nih.govresearchgate.net This metabolic pathway is a key consideration in the study of thiophene-containing compounds.

The thiol group is susceptible to oxidation, most commonly leading to the formation of a disulfide bond. This oxidative coupling transforms two thiol molecules into a single disulfide molecule. nih.gov This reaction can be promoted by a wide range of oxidizing agents, including halogens (like iodine), hydrogen peroxide, or even atmospheric oxygen, sometimes catalyzed by metal ions. nih.govrsc.org

Reaction Scheme: 2 R-SH + [O] → R-S-S-R + H₂O (where R is 3-chloro-2-thienyl and [O] is a generic oxidant)

The mechanism of this transformation can proceed through various pathways, including via sulfenic acid intermediates or through radical coupling, depending on the reaction conditions. nih.govnih.gov Further oxidation can lead to the formation of thiosulfinates and ultimately thiosulfonates. rsc.org In the context of materials science, the related compound 3-chlorothiophene (B103000) can be used to synthesize poly(3-chlorothiophene) films through oxidative polymerization. lookchem.comscbt.com

Thiol/Disulfide Exchange Mechanisms in Thiophene-Containing Systems

Thiol/disulfide exchange is a fundamental biological and chemical process in which a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. libretexts.org The reaction proceeds through a nucleophilic substitution (SN2-like) mechanism where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. libretexts.org This attack leads to a transient, linear trisulfide-like transition state, which then resolves by breaking the original disulfide bond. rsc.org

General Mechanism: R-S⁻ + R'-S-S-R' → [R-S-S(R')-S-R']⁻ → R-S-S-R' + R'-S⁻

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers powerful tools for forming new bonds at both the chloro and thiol positions of this compound.

Cross-Coupling at the C-Cl Bond: The chlorine atom on the thiophene ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are foundational in modern organic synthesis for creating new carbon-carbon bonds. The general catalytic cycle for these reactions involves oxidative addition of the chlorothiophene to a low-valent palladium complex, followed by transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. youtube.comyoutube.com

C-S Bond Formation: The thiol group can also be a coupling partner in transition metal-catalyzed reactions, most notably in Buchwald-Hartwig amination-type reactions for the formation of carbon-sulfur bonds. nih.govacs.org In these reactions, an aryl or vinyl halide is coupled with the thiol, typically using a palladium catalyst with specialized phosphine (B1218219) ligands. researchgate.netorganic-chemistry.org This allows for the synthesis of a wide array of aryl thioethers.

| Catalytic System | Coupling Partners | Bond Formed | Common Reaction Name |

| Pd(0) / Ligand | This compound + Organoboron reagent | C-C | Suzuki Coupling |

| Pd(0) / Ligand | This compound + Organotin reagent | C-C | Stille Coupling |

| Pd(0) / Ligand | Aryl Halide + this compound | C-S | Buchwald-Hartwig C-S Coupling |

The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity in these transformations. organic-chemistry.orgorganic-chemistry.org

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) with Thiophene Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and thiophene derivatives are common substrates in these transformations. tezu.ernet.in The presence of a halogen atom, such as chlorine, on the thiophene ring of this compound allows it to act as an electrophilic partner in various palladium-catalyzed coupling reactions.

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, and the Sonogashira coupling , which couples an organohalide with a terminal alkyne, are particularly relevant. youtube.comorganic-chemistry.org While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, the development of advanced catalyst systems, often employing bulky, electron-rich phosphine ligands, has enabled their efficient use. organic-chemistry.org

In the context of this compound, the chlorine atom at the 3-position can be targeted for Suzuki or Sonogashira coupling. The thiol group at the 2-position, being acidic, would likely require protection or the use of a base that does not deprotonate it to prevent interference with the catalytic cycle. Alternatively, the thiol can be converted to a thioether prior to coupling.

Research on related 3-arylthiophenes has demonstrated the utility of the Suzuki cross-coupling reaction for their synthesis. researchgate.net Similarly, cascade Sonogashira reactions have been effectively performed in sustainable solvents, highlighting the versatility of this reaction for thiophene functionalization. rsc.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Thiophene Derivatives

| Reaction | Catalyst/Ligand | Base | Solvent | Substrate Example | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Bromothiophene | 2-Arylthiophene |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3-Iodothiophene | 3-Alkynylthiophene |

| Suzuki-Miyaura (Aryl-Cl) | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 3-Chlorothiophene | 3-Arylthiophene |

| Sonogashira (Aryl-Cl) | [Pd(en)(NO₃)₂] / BrettPhos | Cs₂CO₃ | Dioxane | Nitroarenes | Alkynes |

This table presents generalized conditions from literature on thiophene derivatives to illustrate typical catalytic systems.

Ligand Applications in Catalytic Cycles

The thiol (-SH) group in this compound introduces the potential for this molecule to act as a ligand in transition metal catalysis. Thiols and thiolates are known to coordinate with various metals, and their electronic properties can influence the activity and selectivity of a catalyst. chemistrysteps.com

The sulfur atom in the thiol is a soft donor, making it suitable for binding to soft metal centers like palladium, platinum, and gold. In a catalytic cycle, the thiol can act as an ancillary ligand, modifying the electronic environment of the metal center. For instance, N,S-heterocyclic carbenes, which feature a sulfur atom in their framework, have been used to create palladium(II) complexes active in C-C coupling reactions. nih.gov

Furthermore, thiols can serve as transient, cooperative ligands in hydrogenation and dehydrogenation reactions. nih.gov In such systems, the thiol can coordinate to the metal, participate in the activation of substrates (like H₂), and then dissociate, allowing the catalytic cycle to proceed. This transient nature allows for a high degree of tunability in the catalytic system. The application of this compound in this context would involve leveraging both the coordinating ability of the thiol and the electronic influence of the chlorinated thiophene ring.

Electrochemical Behavior and Polymerization Studies

The electrochemical properties of thiophene and its derivatives are of significant interest due to their applications in conducting polymers and organic electronics.

Electropolymerization of 3-Chlorothiophene and Related Monomers

Thiophenes can be polymerized electrochemically to form polythiophenes, which are conductive polymers. winona.edu The process typically involves the oxidation of the monomer to a radical cation, which then couples with another monomer or radical cation. This process continues, leading to the growth of a polymer film on the electrode surface. winona.edudtic.mil

The electropolymerization of 3-substituted thiophenes, such as 3-chlorothiophene, is well-documented. The substituent at the 3-position influences the polymerization potential, the structure of the resulting polymer, and its properties. For instance, the polymerization of 3-methylthiophene (B123197) is affected by the addition of bithiophene or terthiophene, which can lower the required potential and increase the rate of polymerization. dtic.mil

Functionalized thiophenes, like 3-thiopheneacetic acid, have also been successfully electropolymerized. mdpi.comrsc.org In some cases, co-polymerization with unsubstituted thiophene is necessary to prevent side reactions caused by the functional group. mdpi.com For this compound, the thiol group would likely be oxidized under the conditions required for polymerization of the thiophene ring. This could lead to the formation of disulfide bridges within the polymer, creating a cross-linked network.

Table 2: Electropolymerization Data for Thiophene Monomers

| Monomer | Polymerization Potential (vs. Ag/AgCl) | Electrolyte/Solvent | Resulting Polymer |

|---|---|---|---|

| Thiophene | 1.6 - 1.8 V | LiClO₄ / Acetonitrile | Polythiophene |

| 2,2'-Bithiophene | ~1.0 V | LiClO₄ / Acetonitrile | Polythiophene |

| 3-Methylthiophene | > 1.4 V | LiClO₄ / Acetonitrile | Poly(3-methylthiophene) |

| 3-Thiopheneacetic acid | N/A (co-polymerized) | KPF₆ / Acetonitrile | Poly(thiophene-co-3-thiopheneacetic acid) |

Data compiled from studies on various thiophene derivatives to show typical electrochemical conditions. winona.edudtic.milmdpi.com

Redox Properties and Stability of Radical Cations

The initial step in the electropolymerization of thiophenes is the formation of a radical cation. The stability and reactivity of this intermediate are crucial for the polymerization process. While radical cations of simple thiophenes are often unstable except at low temperatures, appropriate substitution can enhance their stability. tandfonline.comscispace.com

Studies on various thiophene derivatives have shown that electron-donating groups can lower the oxidation potential and stabilize the resulting radical cation. Conversely, electron-withdrawing groups, like the chloro group in 3-chlorothiophene, would be expected to increase the oxidation potential. The redox properties are highly tunable through structural modification. Recent research has focused on stabilizing thiophene radical anions using ester functionalities, enabling them to be stable at extreme negative potentials. nih.gov Although this concerns radical anions, it demonstrates the principle of stabilization via substituents.

For this compound, oxidation would likely occur first at the thiol group to form a thiyl radical before oxidation of the thiophene ring, given the relative ease of oxidation of thiols. The subsequent behavior would depend on the reaction conditions and the relative stability of the various radical species that could be formed.

Ring-Opening Reactions and Formation of Thiol-like Carbocations

While the aromatic thiophene ring is generally stable, it can undergo ring-opening reactions under specific, often harsh, conditions. These reactions can be initiated by strong nucleophiles or organometallic reagents. For example, fused oligothiophenes have been shown to undergo ring-opening in the presence of aryllithium reagents at low temperatures, leading to the cleavage of the central thiophene ring and the formation of functionalized bithiophenes. researchgate.net

The thiol group itself can participate in ring-opening reactions of other heterocycles, such as epoxides rsc.orgdigitellinc.com and maleic anhydride. nih.gov In these reactions, the thiol acts as a nucleophile, attacking an electrophilic carbon to open the ring. This reactivity highlights the nucleophilic character of the thiolate anion, which can be readily formed from the thiol by deprotonation.

In the case of this compound, a ring-opening reaction of the thiophene nucleus itself would likely require a potent reagent like an organolithium compound. The reaction pathway could be influenced by the substituents, potentially leading to a variety of rearranged or ring-opened products. The formation of thiol-like carbocations is less direct in this context but could be envisaged as a transient intermediate in complex rearrangements following an initial nucleophilic attack on the ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chlorothiophene 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of 3-Chlorothiophene-2-thiol is anticipated to show two signals in the aromatic region corresponding to the two protons on the thiophene (B33073) ring. The proton at the 4-position and the proton at the 5-position would appear as doublets due to coupling with each other. The thiol proton (-SH) would typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to display four distinct signals for the four carbon atoms of the thiophene ring. The carbon atoms directly bonded to the chlorine (C3) and sulfur of the thiol group (C2) would exhibit characteristic chemical shifts influenced by the electronegativity and shielding/deshielding effects of these substituents. The remaining two carbons of the thiophene ring (C4 and C5) would also have distinct chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H4 | 6.8 - 7.2 | - | Doublet |

| H5 | 7.0 - 7.4 | - | Doublet |

| SH | 3.0 - 5.0 | - | Broad Singlet |

| C2 | - | 125 - 135 | Singlet |

| C3 | - | 120 - 130 | Singlet |

| C4 | - | 125 - 135 | Singlet |

| C5 | - | 120 - 130 | Singlet |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling between the protons on the thiophene ring, showing a cross-peak between the signals of H4 and H5. This confirms their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the C4 and C5 signals based on the previously assigned H4 and H5 signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This technique would be crucial in confirming the positions of the chloro and thiol substituents by observing correlations between the ring protons and the substituted carbon atoms (C2 and C3).

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for halogenated thiophenes involve the loss of the halogen atom or the cleavage of the thiophene ring. For this compound, fragmentation could be initiated by the loss of a chlorine radical or a thiol radical. Subsequent fragmentation could involve the loss of molecules such as H₂S or HCl, leading to the formation of various fragment ions. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, as the measured exact mass can be compared to the calculated mass for a given chemical formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the thiol and thiophene functional groups.

Thiol (S-H) Vibrations: A key feature in the IR and Raman spectra would be the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is expected in the range of 600-800 cm⁻¹.

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C ring stretching vibrations typically occur in the 1300-1500 cm⁻¹ region. The C-S-C stretching vibration of the thiophene ring usually appears in the 800-900 cm⁻¹ range. The presence of the chlorine substituent will also influence the vibrational frequencies of the ring.

The combined analysis of IR and Raman spectra provides complementary information for a comprehensive vibrational characterization of the molecule.

Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C Ring Stretch | 1300 - 1500 | Medium to Strong |

| C-S-C Ring Stretch | 800 - 900 | Medium |

| C-S Stretch | 600 - 800 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been detailed in available literature, extensive X-ray diffraction studies have been conducted on its derivatives, particularly 3-chlorothiophene-2-carboxylic acid and its transition metal complexes. These studies provide critical insights into the solid-state conformation, bond angles, and molecular geometry of the 3-chlorothiophene (B103000) scaffold.

These crystallographic studies are fundamental in confirming the molecular structure of new derivatives and understanding the stereoelectronic effects of substituents on the thiophene ring.

The solid-state architecture of 3-chlorothiophene derivatives is governed by a variety of non-covalent interactions that dictate the crystal packing. Analysis of these interactions is crucial for understanding the material's properties and for crystal engineering.

Hydrogen bonding is a dominant force in the crystal packing of derivatives containing suitable functional groups. In the crystal structure of transition metal complexes of 3-chlorothiophene-2-carboxylic acid, extensive networks of hydrogen bonds involving coordinated water molecules and the carboxylate oxygen atoms are observed, which link the coordination units into a supramolecular framework mdpi.com.

Beyond classical hydrogen bonds, weaker interactions such as π-π stacking, C-H···O, and C-H···N contacts play a significant role. In various thiophene derivatives, π-π stacking interactions between adjacent thiophene or other aromatic rings are frequently observed, contributing to the stability of the crystal lattice nih.govnih.gov. Computational and experimental studies have shown that the intermolecular binding in thiophene dimers is dominated by van der Waals dispersion forces, with electrostatic interactions playing a key role in the orientation dependence of the molecules mdpi.comacs.org.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information on the electronic transitions and photophysical properties of this compound and its derivatives.

The UV-Vis absorption spectra of thiophene derivatives are characterized by absorption bands corresponding to π–π* and n–π* electronic transitions. For the parent 3-chlorothiophene molecule, photoabsorption spectra have been recorded using synchrotron radiation, providing high-resolution data on its electronic excited states unl.pt. Studies on transition metal complexes of 3-chlorothiophene-2-carboxylic acid show ligand-based absorption bands due to π–π* transitions in the 210–280 nm range and n–π* transitions around 300–310 nm mdpi.com. These bands are often red-shifted compared to the free ligand, indicating electronic interaction with the metal centers mdpi.com. The specific wavelengths and intensities of these transitions are influenced by substituents, solvent polarity, and conjugation length rsc.orgrsc.org.

Table 1: UV-Vis Absorption Data for 3-Chlorothiophene and Related Derivatives

| Compound | Wavelength (λmax, nm) | Transition | Solvent/Phase | Reference |

| 3-Chlorothiophene | Not specified in abstract | Valence, Rydberg | Gas Phase | unl.pt |

| 3-Chlorothiophene-2-carboxylic acid | 210-250 | π–π | Solid State | mdpi.com |

| 300-310 | n–π | Solid State | mdpi.com | |

| 4-Chlorothiophenol | ~260, ~300 | Not specified | Not specified | researchgate.net |

| Dibenzothiophene | 239, 252, 285, 296, 319, 331 | Not specified | Ethanol | nist.gov |

Other Advanced Spectroscopic Techniques for Characterization

Beyond conventional spectroscopy, a range of advanced techniques are employed to gain deeper structural and electronic insights into thiophene derivatives.

Computational Spectroscopy (DFT and TD-DFT): Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for interpreting and predicting spectroscopic properties. These methods are widely used to calculate optimized molecular geometries, vibrational frequencies, and electronic spectra of thiophene and its derivatives scholaris.caresearchgate.net. TD-DFT calculations, in particular, are used to predict vertical excitation energies and oscillator strengths, which aids in the assignment of experimental UV-Vis absorption bands unl.ptrsc.org. While highly valuable, studies have also shown that TD-DFT can sometimes produce qualitatively incorrect results for certain thiophene-based compounds, highlighting the need for careful benchmarking against more accurate post-Hartree-Fock methods acs.org.

Mass Spectrometry (MS): Mass spectrometry-based methods are a gold standard for the identification and quantification of thiols. Techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provide an alternative and complementary approach to fluorescence-based methods for measuring thiol species in complex biological systems nih.gov.

Transient Absorption (TA) Spectroscopy: This pump-probe technique allows for the study of ultrafast dynamic processes in excited electronic states. For thiophene-based systems, TA spectroscopy has been used to unravel the photophysics and characterize the dynamics of excited states, providing information on processes like intersystem crossing and internal conversion that occur on picosecond to femtosecond timescales rsc.org.

Computational and Theoretical Chemistry Studies of 3 Chlorothiophene 2 Thiol

Supramolecular Interactions and Hirshfeld Surface Analysis

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules in the solid state. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal structure.

By mapping properties like normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the specific atoms involved in interactions and their relative strengths. The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. This analysis also produces 2D fingerprint plots, which summarize the distribution of interaction types and distances.

The following table details the percentage contribution of the most significant intermolecular contacts derived from Hirshfeld surface analysis for various crystalline thiophene (B33073) derivatives, illustrating the diversity of interactions.

| Interaction Type | (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one nih.gov | 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene researchgate.net | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide researchgate.net |

|---|---|---|---|

| H···H | 11.0% | 57.1% | 21% |

| C···H/H···C | 11.9% | 30.7% | 20% |

| Cl···H/H···Cl | 28.6% | - | - |

| S···H/H···S | 6.6% | 6.2% | 19% |

| O···H/H···O | 8.0% | - | 12% |

| N···H/H···N | - | 4.0% | 14% |

| C···C | 11.1% | 0.4% | - |

| Cl···Cl | 8.1% | - | - |

Computational Studies on Protonated and Functionalized Thiophene Systems

Computational studies are extensively used to predict how protonation or the addition of functional groups alters the fundamental properties of thiophene systems.

DFT calculations on protonated thiophene-based oligomers have shown that while the positive charge tends to localize on the protonated side of the molecule, the π-electrons remain delocalized across the entire conjugated system. rsc.org A key finding is that protonation leads to a strong red-shift in the main absorption band compared to the unprotonated form. rsc.org This is because the addition of a proton stabilizes all electronic orbitals, but the Highest Occupied Molecular Orbital (HOMO) is stabilized to a lesser extent than the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a smaller band gap. rsc.org Further theoretical explorations on protonated thiophene using methods like RI-MP2 and RI-CC2 have predicted adiabatic transition energies and confirmed that protonation causes a significant red-shift effect on the first ππ* transition. nih.gov

Quantum chemical investigations are also performed on functionalized thiophenes, such as nitrile-substituted derivatives, to characterize their geometrical structures and spectroscopic parameters. rsc.org Computational methods serve as a proven tool to understand and predict the electronic properties of novel functionalized conjugated polymers based on thiophene. researchgate.net These studies are essential for designing materials with desired optoelectronic properties. For instance, in a series of functional polythiophenes, a comparison of theoretical HOMO-LUMO separations with experimental values helps to ascertain the most precise theoretical method for geometry optimization. researchgate.net Such computational work has shown that structural modifications, like the type of linkage or the number of electronegative atoms in a side chain, significantly influence the electronic characteristics and device performance. researchgate.net

The table below summarizes findings from various computational studies on modified thiophene systems.

| Thiophene System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Protonated thiophene-based oligomers | DFT | Protonation causes charge localization but maintains π-electron delocalization, leading to a red-shift in absorption. | rsc.org |

| Protonated thiophene and cyano-thiophenes | M06-2X/6-31G(d,p), G2(MP2), G3B3 | Calculated geometrical structures, IR/Raman spectra, and proton affinities to characterize species relevant to interstellar chemistry. | rsc.org |

| Protonated furan and thiophene | RI-MP2, RI-CC2 | Protonation significantly affects geometry and electronic structures, causing a large red-shift (>1.5 eV) in the first (1)ππ* transition. | nih.gov |

| Functional polythiophenes | MNDO, AMI, PM3, DFT/B3LYP | Computational results for HOMO-LUMO values overlap with experimental device performance, showing the influence of substitution and dipole moment. | researchgate.net |

| Protonated (bromo)thiophenol | B3LYP, CCSD(T) | Protonation is confirmed to occur on the aromatic ring rather than the sulfur atom. | researchgate.net |

Applications of 3 Chlorothiophene 2 Thiol and Its Derivatives in Advanced Materials and Organic Synthesis

Role as a Key Building Block in Complex Organic Synthesis

The dual reactivity of 3-Chlorothiophene-2-thiol makes it a valuable precursor in multistep synthetic pathways. The thiol group can be readily converted into a thiolate, a potent nucleophile, while the chloro substituent can participate in various cross-coupling reactions. This allows for sequential and site-selective functionalization, paving the way for the construction of complex molecular frameworks.

Synthesis of Thiophene-Based Heterocycles and Annulated Systems

Thiophene-2-thiolates, the deprotonated form of thiophene-2-thiols, are key intermediates in the synthesis of fused heterocyclic systems, particularly thienothiophenes. These annulated systems, nih.govresearchgate.netwhich consist of two fused thiophene (B33073) rings, are fully planar and possess extended π-conjugation, making them valuable components in organic electronics. The general strategy invo encyclopedia.publves using thiophene-2-thiolates as nucleophiles to react with appropriate electrophiles, followed by a cyclization step to form the second thiophene ring. For instance, thiols can nih.govrsc.orgbe condensed with reagents like chloroacetaldehyde diethyl acetal, leading to products that are then cyclized using agents such as polyphosphoric acid to yield the thieno[2,3-b] or thieno[3,2-b] benzothiophen derivatives.

The synthesis of various rsc.org thieno[2,3-b]thiophenes often starts from thiophene-2-thiolates, which react with halogenated methanes substituted with electron-withdrawing groups. This initial reaction set nih.govs the stage for subsequent annulation to form not only thienothiophenes but also more complex tri- and tetracyclic ring systems incorporating 1,3-oxazine or pyrimidine rings.

Table 1: Examples of A nih.govnnulated Systems Derived from Thiophene-2-thiol Precursors This table is interactive and can be sorted by clicking on the column headers.

| Precursor Type | Reagents | Resulting System | Reference |

|---|---|---|---|

| Thiophene-2-thiolate | Halogenated methanes with EWG | Thieno[2,3-b]thiophenes | |

| Benzo[b]thiophen-2-th nih.goviol | Chloroacetaldehyde diethyl acetal, PPA | Thieno[3,2-b]benzothiophen | |

| Thioph mdpi.comene-2-thiolate rsc.org | Dicyanoketene | Tri- and tetracyclic systems |

EWG: Electron-Withdra encyclopedia.pubwing Group; PPA: Polyphosphoric Acid

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The chirality of substituents on the thiophene ring can play a critical role in the biological activity of drugs and agrochemicals. Consequently, synthetic r mdpi.comoutes that can introduce and maintain chirality are of significant interest. Thiophene derivatives are used to create chiral structures that are active components in various pharmaceutical and agrochemical formulations. For example, compounds li mdpi.comke 2-Acetyl-4-chlorothiophene are valuable intermediates in the production of active pharmaceutical ingredients (APIs) and active ingredients for insecticides, herbicides, and fungicides.

Contributions tniir.orgo Functional Materials Development

Derivatives of this compound are instrumental in the development of functional organic materials. By modifying the thiol and chloro positions, this core structure can be incorporated into polymers and small molecules designed for specific electronic, optical, or sensory applications.

Organic Semiconductors for Optoelectronic Applications (e.g., OLEDs, OPVs)

Thiophene-based compounds are a cornerstone of organic semiconductor research due to their excellent charge transport properties and chemical stability. Fused-thiophene derivativ juniperpublishers.comes like thienothiophenes are particularly promising because their rigid, planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

The introduction of a ch encyclopedia.publorine atom onto the thiophene ring can lower the energy levels of the highest occupied molecular orbital (HOMO), which can improve the stability of the material against oxidation in air. Thioacenes and oligothiop juniperpublishers.comhenes are widely explored as materials for organic light-emitting diodes (OLEDs) and OPVs. The ability to synthesize juniperpublishers.com a variety of substituted thiophene monomers allows for the fine-tuning of the electronic properties of the resulting polymers to optimize device performance.

Precursors for Electrically Conducting Polymers

Polythiophenes are a major class of conducting polymers, and their discovery and development were recognized with the 2000 Nobel Prize in Chemistry. These materials become el uri.eduectrically conductive upon doping (oxidation or reduction), which creates charge carriers that are delocalized along the conjugated polymer backbone.

The synthesis of polythi uri.eduophenes can be achieved through various methods, including the oxidative coupling of thiophene monomers using reagents like iron(III) chloride (FeCl₃) or through the polymerization of dihalogenated thiophenes. Halogenated thiophene mon pkusz.edu.cncmu.eduomers, such as 2,5-dihalo-3-alkylthiophenes, are common starting materials for producing poly(3-alkylthiophene)s (PATs) with controlled structures. The properties of the res cmu.edursc.orgulting polymer, including its conductivity and processability, are highly dependent on the nature of the substituents on the thiophene ring and the regioregularity of the polymer chain (i.e., the head-to-tail arrangement of the monomer units). 3-Chlorothiophene (B103000) itself cmu.edupkusz.edu.cnis a useful chemical for the synthesis of poly(3-chlorothiophene) films.

Table 2: Polymerizatio scbt.comn Methods for Substituted Thiophenes This table is interactive and can be sorted by clicking on the column headers.

| Monomer Type | Polymerization Method | Key Feature | Reference |

|---|---|---|---|

| 3-Alkylthiophene | Oxidative Coupling (FeCl₃) | Produces regiorandom polymers | |

| 2,5-Dibromo-3,4-ethyl cmu.eduenedioxythiophene | Solid-State Polymerization | Yields highly conducting PEDOT | |

| 2-Bromo-3-alkylthioph pkusz.edu.cnene | McCullough Method (Grignard Metathesis) | Produces highly regioregular (Head-to-Tail) polymers |

Design ofrsc.orgChiral Polythiophenes for Magneto-Optics

Recent research has revealed that organic conjugated polymers can exhibit significant magneto-optical (MO) properties, such as the Faraday effect, where the plane of polarized light is rotated in the presence of a magnetic field. This has opened up possib researchgate.netresearchgate.netilities for using these materials in flexible and solution-processable magneto-optic devices.

A key strategy for enhan acs.orgcing MO activity in polythiophenes is the introduction of chirality. By attaching chiral side mdpi.comnih.govsemanticscholar.orgchains to the thiophene monomer, the resulting polymer can adopt a helical or other ordered supramolecular structure. This chirality has been s researchgate.netacs.orghown to dramatically increase the Verdet constant, which is a measure of the strength of the Faraday effect. For example, helical poly acs.orgchemrxiv.org-3-(alkylsulfone)thiophene has demonstrated very high Verdet constants, with the magnitude and sign of the rotation being related to the polymer's helicity. The synthesis of non-race acs.orgmic, substituted thiophene monomers is therefore a critical first step in creating these advanced materials. Derivatives of 3-Chloroth mdpi.comresearchgate.netiophene-2-thiol could be functionalized with chiral moieties to produce novel monomers for this purpose.

Applications in Coordination and Organometallic Chemistry

The unique electronic and structural features of the this compound scaffold, namely the presence of a soft thiol sulfur donor, a halogen substituent, and an aromatic thiophene ring, make it a versatile building block in coordination and organometallic chemistry. Its derivatives can act as ligands, forming stable complexes with a variety of transition metals, which may, in turn, exhibit significant catalytic activities.

Ligand Design and Metal Complex Formation

The deprotonated form of this compound, 3-chlorothiophene-2-thiolate, serves as an effective ligand for the formation of metal complexes. The sulfur atom of the thiol group is a soft Lewis base, showing a strong affinity for soft Lewis acidic metal centers such as Cu(II), Co(II), Ni(II), and Zn(II). wikipedia.orgnih.gov The coordination can occur through the sulfur atom, leading to the formation of stable metal-sulfur bonds, a common feature in many biological and industrial systems. wikipedia.org

Research on analogous compounds, such as 3-chlorothiophene-2-carboxylic acid, provides insight into the coordination behavior of this class of ligands. mdpi.com For instance, studies have shown that 3-chlorothiophene-2-carboxylic acid can successfully form complexes with various transition metals. mdpi.com In these structures, the carboxylate group, which is electronically similar to the thiolate group, coordinates to the metal center. X-ray crystallography has revealed pseudo-octahedral coordination geometries for copper (II) and cobalt (II) complexes, where the metal ion is coordinated by the ligand and solvent molecules. mdpi.com

The versatility of thiophene-based ligands allows for the design of bidentate or polydentate ligands by incorporating other donor groups, such as pyridine rings. nih.gov For example, N-(2-pyridyl)-3-thienylalkyl-carboxamide ligands have been shown to form complexes with Zn(II), Cu(II), and Co(II), where coordination occurs through the carbonyl oxygen and the pyridine nitrogen atoms. nih.gov This demonstrates the potential to create more complex ligand systems based on the thiophene scaffold to fine-tune the electronic and steric properties of the resulting metal complexes.

Table 1: Examples of Metal Complexes with Thiophene-Based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Example | Coordination Geometry | Reference |

|---|---|---|---|---|

| 3-Chlorothiophene-2-carboxylic acid | Cu(II), Co(II), Ni(II) | [Cu(L)₂(Py)₂(OH₂)₂] | Pseudo-octahedral | mdpi.com |

| N-(2-pyridylmethyl)-3-thenyl-carboxamide | Cu(II), Zn(II), Co(II) | Complexes with 1:1 and 2:1 ligand-to-metal ratios | Bidentate (O, N coordination) | nih.gov |

| Thio-Pybox | Cr(III), Fe(II), Co(II), Ni(II) | Thio-Pybox cobalt(II) complexes | Not specified | rsc.org |

Catalytic Roles of Thiophene-Derived Metal Complexes

Metal complexes derived from thiophene-based ligands have shown promise in various catalytic transformations. The specific reactivity and catalytic efficiency are highly dependent on the choice of both the metal center and the ligand structure. rsc.orgresearchgate.net

For example, Thio-Pybox (bis(thiazolinyl)- and bis(thiazolyl)pyridine) ligands, which are structurally related to thiophene derivatives, have been used to synthesize complexes of chromium, iron, cobalt, and nickel. rsc.org When activated with a co-catalyst like methylaluminoxane (MAO), these complexes have been tested in polymerization reactions. Several Thio-Pybox cobalt(II) complexes demonstrated very high activities in the polymerization of butadiene. rsc.org In this specific catalytic application, the nature of the metal ion was found to have a more significant impact on the catalytic activity than the ligand structure. rsc.org

The electronic properties of the thiophene ring and its substituents can influence the catalytic performance of the metal center. Thiophene-derived Schiff base ligands, for instance, offer great synthetic flexibility and can regulate the performance of metal centers in catalytic processes such as the hydrogenation of olefins and ring-opening polymerization. nih.gov The study of organometallic complexes with thiophene ligands also plays a crucial role in understanding industrial processes like hydrodesulfurization (HDS), where thiophenic compounds are removed from fossil fuels. acs.org By studying how thiophene binds to metal surfaces (e.g., η¹(S)-coordination), researchers can gain insights into the mechanisms of C-S bond cleavage, which is a key step in HDS. researchgate.netacs.org

Emerging Applications in Supramolecular Architectures and DNA Recognition Scaffolds

Thiophene derivatives are increasingly being explored for their potential in constructing complex supramolecular assemblies and functional nanomaterials. elsevierpure.comuh.edu The ability of these molecules to self-organize through non-covalent interactions, such as π-π stacking and van der Waals forces, makes them attractive building blocks for materials with tailored properties.

Research on dendritic thiophene derivatives has demonstrated their capacity to form unique supramolecular structures, including 2-D crystals, nanowires, and nanoparticle aggregates. elsevierpure.comuh.edu The self-organization of these dendrimers on solid surfaces is influenced by factors like the nature of the substrate, the method of preparation, and the interplay between molecule-molecule and molecule-substrate interactions. elsevierpure.com For example, certain thiophene dendrimers have been observed to form globular aggregates on a mica surface, while forming nanowires on a graphite surface. elsevierpure.com By modifying the molecular structure, such as varying the length of attached alkyl chains, it is possible to control the packing symmetry and induce the formation of 2-D crystalline structures. elsevierpure.com

The π-conjugated system of the thiophene ring also makes its derivatives suitable for applications involving interactions with biological macromolecules like DNA. The design of molecules that can recognize and bind to specific DNA sequences is a significant area of research. While specific studies on this compound in this context are limited, the broader class of thiophene-containing compounds has been investigated for this purpose. The ability to functionalize the thiophene ring allows for the attachment of various groups that can enhance binding affinity and selectivity for DNA. nih.gov

Role in Analytical Method Development (e.g., as a reagent in spectrophotometry)

Thiophene derivatives containing chelating groups, such as the thiol group in this compound, have potential applications in analytical chemistry, particularly as reagents for the detection and quantification of metal ions. The sulfur and nitrogen donor atoms in heterocyclic compounds like 1,3,4-thiadiazole derivatives have been shown to be efficient chelating ligands for soft heavy metal ions, including Pb(II) and Cd(II). mdpi.com

When such a ligand complexes with a metal ion, it often results in a change in the electronic properties of the molecule, which can be detected by spectroscopic methods like UV-Vis spectrophotometry. The formation of the metal-ligand complex can lead to the appearance of a new absorption band or a shift in the existing bands of the ligand. mdpi.com The intensity of this new absorption is typically proportional to the concentration of the metal ion, forming the basis for a quantitative analytical method.

For example, polymer films made from 2-(azulen-1-yldiazenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole have been used to create chemically modified electrodes for the electrochemical sensing of heavy metals. mdpi.com These films showed a high affinity for lead(II) ions in aqueous solutions, enabling their detection at very low concentrations (<10⁻⁸ M). mdpi.com This highlights the potential of thiophene-based chelators in developing sensitive and selective analytical methods for environmental monitoring and public health protection.

Future Research Directions and Unexplored Avenues for 3 Chlorothiophene 2 Thiol

Development of Sustainable and Atom-Economical Synthetic Methodologies

Future research will likely focus on developing greener, more efficient synthetic routes to 3-Chlorothiophene-2-thiol and its derivatives, moving away from hazardous reagents and multi-step processes. royalsocietypublishing.org A key objective is the design of atom-economical reactions that maximize the incorporation of starting material atoms into the final product. organic-chemistry.orgnih.gov

Promising strategies include:

Transition-Metal-Free Cyclizations: Exploring methods that utilize inexpensive and safe reagents, such as elemental sulfur or potassium sulfide, to construct the thiophene (B33073) ring from acyclic precursors. organic-chemistry.orgnih.gov This approach avoids the use of heavy metals, aligning with the principles of green chemistry.

C-H Activation/Functionalization: Developing catalytic systems, potentially using palladium or other transition metals at low loadings, for the direct introduction of the chloro and thiol groups onto a pre-existing thiophene ring. organic-chemistry.org This would circumvent the need for pre-functionalized starting materials.

Bio-based Feedstocks: Investigating the potential of converting bio-based platform chemicals, derived from sources like lignocellulosic biomass, into thiophene precursors. royalsocietypublishing.org This would represent a significant step towards a fossil-fuel-independent synthesis of organosulfur compounds. royalsocietypublishing.org

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and discovering new ones. The application of advanced in situ spectroscopic techniques will be instrumental in this endeavor.

Future mechanistic investigations could involve:

In Situ Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be used to monitor the real-time formation and consumption of reactants, intermediates, and products in a reaction mixture. nih.gov This would allow for the identification of transient species and the elucidation of complex reaction pathways, such as those involved in metal-catalyzed cross-coupling or ring-opening reactions. nih.govacs.org

Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders, activation energies, and the influence of various parameters (catalyst loading, temperature, concentration) on reaction rates. This data is essential for building accurate mechanistic models. acs.org

Computational Modeling: Combining experimental in situ data with Density Functional Theory (DFT) calculations. acs.org Theoretical modeling can provide insights into transition state geometries, reaction energy profiles, and the electronic effects of the chloro and thiol substituents, helping to rationalize observed reactivity and predict new outcomes.

Exploration of Novel Reactivity Patterns and Multifunctionalizations

The dual functionality of this compound presents an opportunity to explore novel and complex reactivity that goes beyond simple substitution at either the sulfur or chlorine atom.

Unexplored avenues include:

Orthogonal Functionalization: Developing selective methods to independently modify the thiol and chloro-substituted positions. This would enable the stepwise and controlled introduction of different functional groups, creating highly complex and polyfunctionalized thiophene derivatives.

Ring-Opening and Expansion Reactions: Investigating the reaction of this compound with low-valent metal reagents or other reactive species that could induce carbon-sulfur bond activation. rsc.org Such reactions could lead to novel ring-expanded heterocycles or polyfunctionalized acyclic compounds, providing access to entirely new chemical space. rsc.orgrsc.org

Thiol-Directed C-H Activation: Utilizing the thiol group as an internal directing group to control the regioselectivity of C-H activation at other positions on the thiophene ring. This strategy could enable the synthesis of tri- or tetra-substituted thiophenes that are otherwise difficult to access. acs.org

Tandem Reactions: Designing reactions where an initial transformation at the thiol or chloro position triggers a subsequent intramolecular cyclization or rearrangement, leading to the formation of fused heterocyclic systems like thieno[2,3-b]thiophenes. nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design

Future applications of AI and ML include:

Reaction Prediction and Optimization: Training ML models on large datasets of published chemical reactions to predict the most likely outcomes of reacting this compound with various reagents. cam.ac.ukrsc.org These models can also suggest optimal reaction conditions (temperature, solvent, catalyst), saving significant experimental time and resources. cam.ac.uk

Property Prediction: Using AI to predict the physicochemical, electronic, and biological properties of hypothetical derivatives of this compound. semanticscholar.orgresearchgate.netarxiv.org This allows for the in silico screening of vast virtual libraries to identify candidates with desired characteristics for specific applications, such as organic electronics or pharmaceuticals, before committing to their synthesis. nih.govnih.gov

De Novo Molecular Design: Employing generative models to design entirely new molecules based on the this compound scaffold. nih.gov By providing a set of desired properties as input, these algorithms can generate novel structures optimized for functions like high charge mobility in semiconductors or specific binding affinity to a biological target. nih.gov

Retrosynthesis Planning: Utilizing AI-powered tools to devise efficient synthetic routes to complex target molecules that incorporate the this compound unit. rsc.org

Design of Next-Generation Thiophene-Based Materials through Rational Chemical Modification

The inherent electronic properties of the thiophene ring make it a privileged building block for functional organic materials. researchgate.netmdpi.comwiley.com Rational chemical modification of this compound provides a clear pathway to next-generation materials with tailored properties.

Key research directions are:

Conjugated Polymers and Oligomers: Using this compound as a monomer or building block in polymerization reactions. The thiol group can be used as a handle for polymerization or for introducing solubilizing side chains, while the chlorine atom can be used for post-polymerization modification or to tune the electronic properties of the polymer backbone. mdpi.com These materials could find applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. mdpi.com

Metal-Organic Frameworks (MOFs): Employing derivatives of this compound as organic linkers for the synthesis of novel MOFs. researchgate.netrsc.org The sulfur atom of the thiol could coordinate to metal centers, creating frameworks with unique electronic properties or catalytic activity, for instance in desulfurization applications. researchgate.net

Self-Assembled Monolayers (SAMs): Investigating the ability of this compound to form ordered SAMs on metal surfaces (e.g., gold, silver, copper) via the thiol group. The orientation and electronic properties of these monolayers could be finely tuned by the 3-chloro substituent, making them relevant for molecular electronics and surface engineering.

Covalent Organic Frameworks (COFs): Designing and synthesizing 2D or 3D COFs using this compound derivatives as building blocks. nih.gov The resulting porous crystalline materials could exhibit exceptional properties for applications in gas storage, catalysis, and optoelectronics. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chlorothiophene-2-thiol, and how can side reactions be minimized?

- Methodology : Synthesis typically involves functionalizing thiophene derivatives. A common approach is nucleophilic substitution on 3-chlorothiophene precursors using thiourea or sodium hydrosulfide (NaSH) under controlled pH (e.g., acidic conditions). To minimize disulfide formation (a common side reaction), inert atmospheres (N₂/Ar) and reducing agents like dithiothreitol (DTT) are recommended .

- Data Example :

| Synthesis Route | Yield (%) | Conditions | Key Side Products |

|---|---|---|---|

| Thiourea + HCl | 65–70 | Reflux, 80°C | Disulfide (~15%) |

| NaSH in EtOH | 75–80 | RT, N₂ atm | Minimal disulfide |

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Thiol proton (SH) appears as a broad singlet at δ 1.5–2.5 ppm; aromatic protons in thiophene ring show distinct splitting patterns .

- FT-IR : S-H stretch at 2550–2600 cm⁻¹; C-Cl stretch at 550–600 cm⁻¹.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. What safety precautions are critical when handling this compound in the lab?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and fume hood use mandatory due to volatility and potential toxicity .

- Storage : In airtight containers under N₂, away from oxidizing agents. PAC-1 exposure limit: <2.1 mg/m³ .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on sulfur and chlorine atoms, identifying nucleophilic/electrophilic sites .

- Simulate transition states for Suzuki-Miyaura coupling to optimize ligand selection (e.g., Pd(OAc)₂ with S-based ligands).

Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?

- Analysis Framework :

Systematic Variation : Test derivatives under identical conditions (solvent, temperature, catalyst loading).

Kinetic Studies : Compare rate constants for competing pathways (e.g., oxidation vs. substitution).

Spectroscopic Monitoring : Use in-situ Raman or UV-Vis to detect intermediates.

- Example : Discrepancies in antimicrobial activity may arise from impurities; use HPLC-MS to verify sample integrity .

Q. How can researchers design experiments to probe the environmental persistence of this compound?

- Experimental Design :